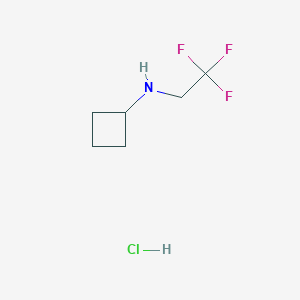

N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride

Description

Properties

IUPAC Name |

N-(2,2,2-trifluoroethyl)cyclobutanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N.ClH/c7-6(8,9)4-10-5-2-1-3-5;/h5,10H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMVCAOWVABWFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NCC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride is a fluorinated organic compound that has garnered interest in various biological applications due to its unique chemical structure and properties. This article provides a detailed overview of its biological activity, synthesizing findings from diverse sources.

Chemical Structure and Properties

The compound features a cyclobutane ring with an amine group and a trifluoroethyl substituent. Its molecular formula is , which contributes to its stability and solubility in various solvents. The trifluoroethyl group enhances the electronic properties of the compound, making it particularly interesting for biological studies.

Acaricidal Activity

One of the most notable biological activities of this compound is its acaricidal potential. Research indicates that this compound has been evaluated for its efficacy against mites and ticks. Specifically, it has been investigated as part of the development of HNPC-A188, demonstrating significant acaricidal activity. In laboratory settings, it showed effective results in controlling mite populations, suggesting a promising application in agricultural pest management.

Neuropharmacological Effects

In neuropharmacological studies, this compound was compared to other compounds like dopamine. It was found to stimulate adenylate cyclase activity in rat striatum but exhibited weaker effects compared to its non-fluorinated counterparts. The compound's relaxant effects were studied in isolated rabbit renal and ear arteries, showing potential cardiovascular implications .

Efficacy Against Specific Targets

-

Acaricidal Studies : In controlled experiments, the compound was tested against various mite species. Results indicated a dose-dependent response with significant reductions in mite populations at higher concentrations.

Concentration (mg/L) Mite Mortality (%) 10 30 50 65 100 90 -

Neuropharmacological Effects : Comparative studies on adenylate cyclase stimulation revealed that while this compound did activate the enzyme, the response was significantly less potent than that of dopamine.

Compound EC50 (µM) Dopamine 0.5 N-Ethyl-2-(3,4-dihydroxyphenyl)ethylamine 1.0 This compound 10

The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes within biological systems. Its structural characteristics allow for unique interactions that enhance its efficacy as both an acaricide and a neuroactive agent.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride has been investigated for its potential use in drug development. Its structural characteristics make it a candidate for designing novel pharmaceuticals. The trifluoroethyl group enhances lipophilicity, potentially improving the bioavailability of compounds derived from it. Research indicates that derivatives of this compound could exhibit significant biological activity against various diseases, including cancer and neurological disorders .

1.2 Antimicrobial Properties

Studies have shown that cyclobutanamine derivatives possess antimicrobial properties. The incorporation of the trifluoroethyl group may enhance these effects, making it a subject of interest for developing new antimicrobial agents . The ability to modify the cyclobutane ring can lead to compounds with improved efficacy against resistant strains of bacteria.

Agricultural Applications

2.1 Pesticide Development

Recent patents have highlighted the potential of cyclobutanamide compounds as pesticides. This compound can be formulated into compositions that are effective against a range of agricultural pests. The trifluoroethyl group may contribute to increased stability and effectiveness in various environmental conditions .

2.2 Herbicide Formulations

The compound's unique structure allows for the development of selective herbicides that can target specific weeds without harming crops. This specificity is crucial for sustainable agriculture practices and can lead to reduced chemical usage overall .

Materials Science

3.1 Polymer Chemistry

In materials science, this compound can be utilized in synthesizing specialized polymers. Its unique chemical structure allows for the creation of polymers with enhanced thermal stability and resistance to solvents. Such materials are valuable in various industrial applications, including coatings and adhesives .

3.2 Coatings and Surface Treatments

The incorporation of trifluoroethyl groups into coatings can impart water and oil repellency, making them suitable for applications where surface cleanliness is critical. This property is particularly beneficial in industries such as electronics and automotive manufacturing .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Fluorination Effects

Trifluoroethyl vs. Difluoroethyl Groups

- N-(2,2-difluoroethyl)cyclopropanamine hydrochloride (C₅H₁₀ClF₂N, ): The difluoroethyl (-CHF₂) group exerts a weaker electron-withdrawing effect compared to -CF₃, resulting in higher amine basicity. However, reduced fluorine content decreases metabolic stability and lipophilicity relative to the target compound .

- Cyclobutanemethanamine, 2,2-difluoro-, hydrochloride (C₅H₉ClF₂N, ): The difluoro substitution is on the cyclobutane ring’s methyl group rather than the ethylamine chain.

Key Fluorine-Related Properties

| Property | Target Compound (-CF₃) | Difluoroethyl Analogs (-CHF₂) |

|---|---|---|

| Amine Basicity (pKa) | Lower | Moderate |

| Lipophilicity (logP) | Higher | Moderate |

| Metabolic Stability | Enhanced | Reduced |

Ring Size and Conformational Effects

Cyclopropane vs. Cyclobutane Rings

- In contrast, the cyclobutane ring in the target compound offers reduced strain and greater conformational flexibility, balancing reactivity with stability .

Cyclohexane vs. Cyclobutane Rings

- N-(2,2,2-Trifluoroethyl)cyclohexanamine hydrochloride (C₈H₁₅ClF₃N, ): The cyclohexane ring adopts chair conformations, enabling favorable hydrophobic interactions in drug-receptor binding. However, the larger size increases molecular weight (157.59 g/mol vs.

Ring Size Impact

| Property | Cyclopropane | Cyclobutane (Target) | Cyclohexane |

|---|---|---|---|

| Ring Strain | High | Moderate | Low |

| Conformational Flexibility | Rigid | Moderate | High (chair forms) |

| Molecular Weight (g/mol) | ~157.6 | ~195.6 (estimated) | ~209.7 |

Preparation Methods

N-Alkylation of Cyclobutanamine

- Reagents : Cyclobutanamine and 2,2,2-trifluoroethyl chloride or bromide.

- Base : A suitable inorganic base such as sodium hydroxide or potassium carbonate is used to neutralize the released acid and drive the reaction forward.

- Solvent : Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are preferred to enhance nucleophilicity and solubilize reactants.

- Conditions : The reaction is typically conducted at ambient to moderate temperatures (20–60 °C) under atmospheric pressure or slight heating to optimize yield.

- Mechanism : The nucleophilic amine attacks the electrophilic carbon of the trifluoroethyl halide, forming the N-(2,2,2-trifluoroethyl)cyclobutanamine intermediate.

Formation of Hydrochloride Salt

- The free amine is treated with hydrochloric acid (HCl) in an organic solvent or aqueous medium.

- This step converts the free base to its hydrochloride salt, enhancing stability, crystallinity, and ease of handling.

- The salt is typically isolated by filtration or crystallization.

Alternative Methods and Protective Group Strategies

In related trifluoroethyl amine syntheses (e.g., 2-amino-N-(2,2,2-trifluoroethyl)acetamide), protective groups such as benzyl carbamates (CBZ) or N-phthalyl groups are employed to:

- Protect the amine during multi-step syntheses.

- Facilitate selective reactions on other functional groups.

- Remove protecting groups via hydrogenolysis (e.g., palladium on carbon catalyst under hydrogen atmosphere) or acid treatment to yield the free amine.

Such strategies can be adapted for cyclobutanamine derivatives where sensitive functional groups or complex synthetic sequences are involved.

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Temperature | 20–60 °C | Mild heating improves reaction rate without decomposition |

| Pressure | Atmospheric | Hydrogenation steps (if used) often at atmospheric pressure |

| Solvent | Acetonitrile, DMF, or aqueous mixtures | Solvent choice affects solubility and reaction kinetics |

| Base | NaOH, K2CO3 | Neutralizes acid byproducts, drives alkylation forward |

| Catalyst (for deprotection) | Pd/C (5-10%) under H2 atmosphere (if protecting groups used) | Efficient for hydrogenolysis of benzyl carbamates |

Research Findings and Industrial Considerations

- Mild reaction conditions (room temperature to reflux) are preferred to avoid side reactions and decomposition.

- Avoidance of hazardous reagents such as flammable hydrogen gas is possible by using alternative deprotection reagents, improving safety and scalability.

- Impurity control is critical: side reactions can lead to dimer formation or over-alkylation, reducing yield and complicating purification.

- Purification typically involves crystallization of the hydrochloride salt, which enhances purity and stability for pharmaceutical or agrochemical applications.

Summary Table of Preparation Steps

| Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. N-Alkylation | Reaction of cyclobutanamine with 2,2,2-trifluoroethyl halide | Cyclobutanamine, CF3CH2Cl, base, solvent, 20–60 °C | Formation of N-(2,2,2-trifluoroethyl)cyclobutanamine |

| 2. Protective Group Removal* | Optional step if protective groups are used | Pd/C catalyst, H2 atmosphere or acid | Free amine obtained |

| 3. Salt Formation | Treatment with HCl to form hydrochloride salt | HCl in organic or aqueous solvent | This compound |

*Protective group steps are optional depending on synthetic route complexity.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride, and what factors influence yield and purity?

The synthesis typically involves coupling cyclobutanamine derivatives with 2,2,2-trifluoroethyl groups via reductive amination or nucleophilic substitution. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity of the trifluoroethyl moiety .

- Temperature control : Exothermic reactions involving trifluoroethyl halides require cooling to prevent side reactions like elimination .

- Purification : Hydrochloride salt formation (via HCl gas or aqueous HCl) improves crystallinity, enabling recrystallization from ethanol/water mixtures . Yield optimization often depends on stoichiometric ratios of the amine to trifluoroethylating agents (e.g., 1.2:1 molar excess of the latter) .

Q. How does the trifluoroethyl group influence the compound’s physicochemical properties, and what analytical techniques validate these effects?

The electron-withdrawing trifluoroethyl group reduces amine basicity (pKa ~6–7 vs. ~10 for non-fluorinated analogs), enhancing solubility in polar solvents and bioavailability. Key analytical methods:

- NMR (¹⁹F and ¹H) : Confirms substitution patterns and quantifies fluorine-induced deshielding .

- X-ray crystallography : Resolves steric effects of the cyclobutane ring and trifluoroethyl group on molecular conformation .

- Thermogravimetric analysis (TGA) : Assesses thermal stability, showing decomposition >200°C due to HCl release .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

Discrepancies may arise from:

- Solubility limitations : Use co-solvents (e.g., DMSO/PBS mixtures) to maintain compound integrity in aqueous assays .

- Metabolic instability : Evaluate hepatic microsomal stability (e.g., rat/human liver microsomes) to identify rapid degradation pathways .

- Protein binding : Conduct equilibrium dialysis to measure free fraction, as fluorinated compounds often exhibit high plasma protein binding . Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) .

Q. What strategies optimize the compound’s stability in formulation studies, and how are degradation products characterized?

Stabilization approaches include:

- Lyophilization : Reduces hydrolytic degradation of the hydrochloride salt in aqueous buffers .

- pH adjustment : Maintain formulations at pH 4–5 to minimize amine deprotonation and oxidation . Degradation products (e.g., cyclobutanone or trifluoroacetic acid) are identified via:

- LC-MS/MS : Detects low-abundance impurities (<0.1%) .

- Isotopic labeling : Tracks ¹⁸O incorporation in hydrolysis byproducts .

Q. How can computational modeling predict the impact of trifluoroethyl substitution on target binding interactions?

- Docking studies : Use software like AutoDock Vina to simulate interactions between the trifluoroethyl group and hydrophobic protein pockets .

- Molecular dynamics (MD) : Analyze conformational rigidity imparted by the cyclobutane ring, which restricts rotational freedom and enhances binding entropy .

- Quantum mechanics (QM) : Calculate electrostatic potential surfaces to map fluorine’s inductive effects on hydrogen-bonding capacity .

Methodological Challenges and Solutions

Q. What are the limitations of current fluorination protocols for scaling up this compound synthesis?

- Fluorine source toxicity : Replace hazardous reagents (e.g., trifluoroethyl chloride) with safer alternatives like trifluoroethyl triflate .

- Byproduct formation : Optimize reaction time (<24 hrs) and use scavengers (e.g., polymer-bound amines) to trap excess alkylating agents .

- Cost efficiency : Transition from batch to flow chemistry for continuous processing of volatile intermediates .

Q. How do stereoelectronic effects of the trifluoroethyl group alter the compound’s pharmacokinetic profile?

- Absorption : Increased lipophilicity (logP ~1.5–2.0) improves membrane permeability but may reduce aqueous solubility .

- Metabolism : Fluorine’s metabolic inertness slows CYP450-mediated oxidation, extending half-life in vivo .

- Excretion : Renal clearance is dominant; trifluoroethyl metabolites are detected in urine via ¹⁹F NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.